molecular formula C14H19ClN2 B1423890 6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride CAS No. 1187927-14-5

6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride

Cat. No. B1423890
CAS RN: 1187927-14-5
M. Wt: 250.77 g/mol
InChI Key: WDQHKKPNIBMYGU-UHFFFAOYSA-N
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Description

The compound “6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride” belongs to a class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring . The presence of the piperidine ring, a six-membered ring with one nitrogen atom, suggests that this compound might have significant biological activity, as piperidine derivatives are present in more than twenty classes of pharmaceuticals .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperidine derivatives are known to undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives from diastereomers and their structural analysis through X-ray crystallography reveals insights into the molecular structure and absolute configuration of these compounds. These studies provide a foundation for understanding the chemical properties and potential applications of related indole compounds, including 6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride (Król et al., 2022).

Corrosion Inhibition

Research on 3-amino alkylated indoles demonstrates their potential as corrosion inhibitors for mild steel in acidic environments. The structure and ring size of these indoles, including compounds related to 6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride, influence their efficacy, showcasing the chemical utility of indole derivatives in industrial applications (Verma et al., 2016).

Antimalarial Activity

A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated for antiparasitic activity against Plasmodium falciparum, highlighting the potential of indole derivatives as a novel chemotype for antimalarial drug development. This research underscores the biomedical relevance of compounds like 6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride in the search for new therapeutic agents (Santos et al., 2015).

Dual Inhibition Properties

Indole derivatives have been identified as dual inhibitors of cholinesterase and monoamine oxidase, highlighting their potential in treating neurodegenerative disorders. The exploration of these compounds furthers the understanding of the therapeutic applications of indole-based structures, such as 6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride (Bautista-Aguilera et al., 2014).

Cognitive Disorder Treatment

Novel N1-phenylsulfonyl indole derivatives, including structures related to 6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride, have been synthesized as 5-HT6 receptor ligands, indicating their potential in treating cognitive disorders. Such research contributes to the development of new therapeutic options for cognitive impairment (Nirogi et al., 2016).

Future Directions

The study of indole and piperidine derivatives is a vibrant field in medicinal chemistry, with potential applications in drug discovery and development . Future research could involve exploring the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action.

properties

IUPAC Name

6-methyl-3-piperidin-4-yl-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.ClH/c1-10-2-3-12-13(9-16-14(12)8-10)11-4-6-15-7-5-11;/h2-3,8-9,11,15-16H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQHKKPNIBMYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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